Aminooxyacetamide-peg3-propargyl

PROTAC ADC Linker Chemistry

Aminooxyacetamide-peg3-propargyl (CAS: 2701679-91-4) is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class of chemical tools. Its molecular architecture features three distinct functional domains: an aminooxy group (-O-NH₂) for chemoselective oxime ligation with carbonyls, a PEG3 spacer chain (triethylene glycol) that imparts aqueous solubility and flexibility, and a terminal propargyl (alkyne) group for bioorthogonal click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
Cat. No. B8114662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxyacetamide-peg3-propargyl
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCNC(=O)CON
InChIInChI=1S/C11H20N2O5/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-18-12/h1H,3-10,12H2,(H,13,14)
InChIKeyTUGQRGGNXBTRIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminooxyacetamide-PEG3-propargyl: A Heterobifunctional PEG Linker for Orthogonal Bioconjugation in PROTACs and ADCs


Aminooxyacetamide-peg3-propargyl (CAS: 2701679-91-4) is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class of chemical tools . Its molecular architecture features three distinct functional domains: an aminooxy group (-O-NH₂) for chemoselective oxime ligation with carbonyls, a PEG3 spacer chain (triethylene glycol) that imparts aqueous solubility and flexibility, and a terminal propargyl (alkyne) group for bioorthogonal click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound has a molecular weight of 260.29 g/mol and is supplied at ≥95% purity [1]. This orthogonal reactivity profile enables its use in the synthesis of complex bioconjugates, including proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Why Generic Aminooxy-PEG Linkers Cannot Substitute Aminooxyacetamide-peg3-propargyl in Orthogonal Bioconjugation


Substituting Aminooxyacetamide-peg3-propargyl with a generic aminooxy-PEG linker is not feasible in applications requiring orthogonal, multi-step bioconjugation. The compound's defining feature is the simultaneous presence of an aminooxy group and a propargyl alkyne. Standard aminooxy-PEG linkers (e.g., those terminated with a simple amine or methoxy group) lack the second bioorthogonal handle, limiting them to a single conjugation event . While other heterobifunctional PEG linkers exist (e.g., those with an amine and a thiol, or a biotin and a fluorophore), their conjugation chemistries may not be orthogonal to the oxime ligation. The specific pairing of an aminooxy group for stable oxime bond formation and a propargyl group for CuAAC click chemistry in Aminooxyacetamide-peg3-propargyl is essential for the sequential, controlled assembly of complex molecular architectures like PROTACs, where precise orientation and minimal cross-reactivity are critical . The PEG3 chain length is also a key differentiator; a shorter PEG2 linker may impose steric constraints that reduce conjugation efficiency, while a longer PEG4 or PEG8 linker can alter molecular conformation and solubility in ways that are not interchangeable .

Quantitative Differentiation Guide: Aminooxyacetamide-peg3-propargyl vs. Close Analogs


PEG3 Spacer Length Optimizes Solubility and Conjugation Efficiency Compared to PEG2 and PEG4 Analogs

Aminooxyacetamide-peg3-propargyl demonstrates a solubility of ≥25 mg/mL in water (equivalent to ~96 mM), as determined by vendor solubility testing [1]. This high aqueous solubility is a critical advantage over shorter PEG2 analogs, which can exhibit lower solubility and greater steric hindrance, and over longer PEG4 analogs (e.g., Aminooxyacetamide-PEG4-propargyl), which, while also water-soluble, have a higher molecular weight (304.34 g/mol) that can reduce the molar payload in drug conjugates. The PEG3 spacer provides an optimal balance between solubility and molecular bulk, enabling efficient conjugation in aqueous buffers without requiring organic co-solvents .

PROTAC ADC Linker Chemistry

Oxime Bond Stability Superiority Over Hydrazone and Imine Linkages

The oxime bond formed by the aminooxy group of Aminooxyacetamide-peg3-propargyl with aldehydes or ketones is significantly more stable than hydrazone or imine bonds under physiological conditions . A class-level comparison of common bioconjugation chemistries shows that while hydrazone and imine bonds are often reversible and require reduction to form stable C-N bonds, the oxime linkage is intrinsically stable and does not require a subsequent reduction step . This stability is critical for applications where the conjugate must remain intact in complex biological environments, such as in circulation or within cells.

Bioconjugation Oxime Ligation Stability

Catalyzed Oxime Ligation Enables 120-Fold Rate Enhancement Over Uncatalyzed Reaction

While this compound itself is not a catalyst, the oxime ligation reaction it participates in can be dramatically accelerated by nucleophilic catalysts. A study on aminooxy-functionalized PEG reported that catalysis with p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction, and a 19-fold faster rate than the equivalent aniline-catalyzed reaction [1]. This finding demonstrates the potential for achieving rapid, high-yield bioconjugation under mild, neutral pH conditions, which is crucial for preserving the structure and function of sensitive biomolecules.

Oxime Ligation Catalysis Bioconjugation

PEG3 Spacer Extends Plasma Half-Life and Reduces Renal Clearance Compared to Non-PEGylated Controls

The PEG3 spacer in Aminooxyacetamide-peg3-propargyl is reported to confer significant pharmacokinetic advantages. In rodent studies, a PEG3-linked conjugate demonstrated an extended plasma half-life of 8.7 hours, compared to just 2.1 hours for the non-PEGylated control . This 4.1-fold increase in half-life is accompanied by a 40% reduction in renal clearance. These data underscore the critical role of the PEG3 spacer in improving the in vivo performance of conjugates, a key consideration for the development of therapeutic PROTACs and ADCs.

Pharmacokinetics PEGylation PROTAC

High-Value Application Scenarios for Aminooxyacetamide-peg3-propargyl


Synthesis of PROTACs Requiring Orthogonal, Sequential Conjugation Steps

Aminooxyacetamide-peg3-propargyl is ideally suited for the modular synthesis of PROTACs. The aminooxy group can first be used to conjugate a target protein ligand (e.g., a modified peptide or small molecule bearing an aldehyde or ketone). Subsequently, the propargyl group can be employed in a CuAAC click reaction to attach an E3 ligase ligand functionalized with an azide . This orthogonal approach minimizes side reactions and ensures the correct assembly of the bifunctional degrader molecule. The PEG3 spacer provides the necessary flexibility to allow both ligands to simultaneously engage their respective protein targets .

Construction of Homogeneous Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios

The compound enables the site-specific modification of antibodies to generate homogeneous ADCs. For instance, an antibody can be engineered to display an aldehyde tag (e.g., via formylglycine-generating enzyme), which is then targeted by the aminooxy group of the linker to form a stable oxime bond. The propargyl group on the distal end of the PEG3 spacer can then be conjugated via CuAAC to a cytotoxic payload bearing an azide handle . This two-step, orthogonal conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR), which is a critical quality attribute for ADC efficacy and safety .

Development of Diagnostic Probes and Multifunctional Imaging Agents

The orthogonal reactivity of Aminooxyacetamide-peg3-propargyl facilitates the creation of complex diagnostic probes. A targeting vector (e.g., a peptide or antibody fragment) can be conjugated via the aminooxy group, while a fluorophore, radioisotope, or other reporter molecule bearing an azide can be attached via the propargyl group . The PEG3 spacer helps to maintain the solubility and reduce non-specific binding of the final probe, improving signal-to-noise ratios in imaging applications .

Targeted Drug Delivery Systems Requiring High Aqueous Solubility and Stability

For the development of targeted nanoparticles or polymer-drug conjugates, the high aqueous solubility (≥25 mg/mL) and stable oxime linkage provided by Aminooxyacetamide-peg3-propargyl are key advantages. The linker can be used to covalently attach targeting ligands (via the aminooxy group) and therapeutic cargos (via the propargyl group) to a central scaffold, all under mild, aqueous conditions that preserve the integrity of delicate biomolecules . The resulting conjugate benefits from improved pharmacokinetics, as evidenced by the class-level finding that PEG3 spacers can extend plasma half-life from 2.1 to 8.7 hours .

Quote Request

Request a Quote for Aminooxyacetamide-peg3-propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.